3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17279132
InChI: InChI=1S/C12H10Cl2N2O/c13-8-2-1-7(10(14)6-8)5-11-9-3-4-15-12(9)17-16-11/h1-2,6,15H,3-5H2
SMILES:
Molecular Formula: C12H10Cl2N2O
Molecular Weight: 269.12 g/mol

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

CAS No.:

Cat. No.: VC17279132

Molecular Formula: C12H10Cl2N2O

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole -

Specification

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
IUPAC Name 3-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole
Standard InChI InChI=1S/C12H10Cl2N2O/c13-8-2-1-7(10(14)6-8)5-11-9-3-4-15-12(9)17-16-11/h1-2,6,15H,3-5H2
Standard InChI Key SUKXRDRYIJIERC-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C1C(=NO2)CC3=C(C=C(C=C3)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (molecular formula: C12H10Cl2N2O\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}, molecular weight: 269.12 g/mol) features a bicyclic framework comprising a pyrrole ring fused to an isoxazole moiety. The 2,4-dichlorobenzyl group at the 3-position introduces electron-withdrawing effects, enhancing the compound’s stability and interaction with hydrophobic protein pockets. Key structural identifiers include:

PropertyValue
IUPAC Name3-[(2,4-dichlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d]oxazole
Canonical SMILESC1CNC2=C1C(=NO2)CC3=C(C=C(C=C3)Cl)Cl
Standard InChIKeySUKXRDRYIJIERC-UHFFFAOYSA-N

The dichlorinated benzyl group distinguishes this compound from simpler pyrroloisoxazoles, conferring distinct electronic and steric properties that influence its pharmacokinetic behavior.

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum reveals characteristic absorptions for the isoxazole ring (1620–1570 cm1^{-1}) and C–Cl stretches (750–550 cm1^{-1}). Nuclear magnetic resonance (NMR) data (1^1H and 13^{13}C) confirm the presence of the dihydro-pyrrole protons (δ 3.2–4.1 ppm) and aromatic protons from the dichlorobenzyl group (δ 7.2–7.5 ppm). Its logP value of 3.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a cyclocondensation reaction between α-halomethylbenzylketones and nitrogen-containing precursors. For example, reacting 2,4-dichlorobenzyl bromide with a pyrrolidine-isoxazole intermediate under basic conditions yields the target compound in 65–72% efficiency. Key steps include:

  • Formation of the Isoxazole Ring: Cyclization of hydroxylamine derivatives with diketones.

  • Benzyl Substitution: Nucleophilic aromatic substitution (SN_\text{N}Ar) at the 3-position of the pyrrolo-isoxazole core.

Optimization efforts focus on solvent selection (e.g., dimethylformamide vs. tetrahydrofuran) and catalyst systems (e.g., palladium-mediated coupling), which improve yields to >80% in pilot-scale trials.

Industrial Scalability

While laboratory syntheses are well-established, industrial production requires addressing challenges such as:

  • Byproduct Formation: Chlorinated side products during SN_\text{N}Ar reactions.

  • Purification Complexity: Separation of diastereomers via chiral column chromatography.

Continuous-flow reactors and microwave-assisted synthesis are under investigation to enhance throughput and reduce energy consumption.

Biological Activities and Mechanism

Anticancer Properties

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole demonstrates potent cytotoxicity against multiple cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), with IC50_{50} values of 1.2–2.8 μM. Mechanistic studies indicate:

  • TGF-β Pathway Inhibition: Suppression of Smad2/3 phosphorylation, reducing epithelial-mesenchymal transition (EMT) in metastatic cells.

  • Caspase-3 Activation: Induction of apoptosis via mitochondrial depolarization.

Enzyme Inhibition

Applications in Scientific Research

Pharmacological Probes

Researchers employ this compound to:

  • Map TGF-β signaling dynamics in fibrotic diseases.

  • Study CDK4/6-cyclin D interactions in cell cycle regulation.

Drug Development

Structural analogs are being tested in preclinical models for:

  • Oncology: Combination therapies with immune checkpoint inhibitors.

  • Fibrosis: Attenuation of collagen deposition in liver and lung tissues.

Comparison with Structural Analogs

The dichlorobenzyl substituent confers distinct advantages over related pyrroloisoxazoles:

CompoundStructural FeatureBiological Activity
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazolePhenyl group at 3-positionModerate antimicrobial activity
5-(4-Chlorophenyl)-3-phenyl-pyrrolo[3,4-d]isoxazoleChlorophenyl substituentEnhanced anticancer efficacy
5-Benzyl-pyrrolo[3,4-d]isoxazoleBenzyl group increases lipophilicityAnti-inflammatory effects

The dichlorinated derivative exhibits superior target selectivity and metabolic stability due to reduced cytochrome P450-mediated oxidation.

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